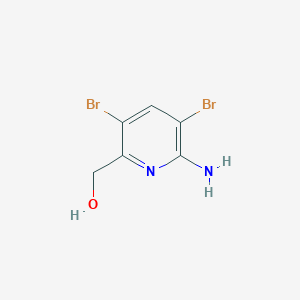

(6-Amino-3,5-dibromopyridin-2-yl)methanol

Description

BenchChem offers high-quality (6-Amino-3,5-dibromopyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Amino-3,5-dibromopyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-amino-3,5-dibromopyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c7-3-1-4(8)6(9)10-5(3)2-11/h1,11H,2H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBIJEXSGAFPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Amino-3,5-dibromopyridin-2-yl)methanol chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of (6-Amino-3,5-dibromopyridin-2-yl)methanol , a critical halogenated pyridine intermediate used in the development of allosteric SHP2 inhibitors and other kinase-targeted therapeutics.

Executive Summary

(6-Amino-3,5-dibromopyridin-2-yl)methanol is a highly functionalized pyridine scaffold characterized by a unique substitution pattern that enables versatile downstream diversification. It serves as a linchpin intermediate in the synthesis of complex pharmaceutical agents, most notably SHP2 inhibitors (e.g., analogs of TNO155). Its value lies in the differential reactivity of its two bromine atoms (C3 and C5) and the orthogonally reactive hydroxymethyl and amino handles, allowing for precise, regioselective modular construction of drug candidates.

Chemical Identity & Physicochemical Properties[1][2][3]

Structural Nomenclature

-

IUPAC Name: (6-Amino-3,5-dibromopyridin-2-yl)methanol

-

Alternative Names: 2-Amino-3,5-dibromo-6-(hydroxymethyl)pyridine; 6-Hydroxymethyl-3,5-dibromopyridin-2-amine.

-

Molecular Formula: C₆H₆Br₂N₂O

-

Molecular Weight: 281.93 g/mol

-

SMILES: NC1=C(Br)C=C(Br)C(CO)=N1

Physicochemical Data

Note: Data derived from direct experimental reports of the analog 2-amino-3,5-dibromo-6-methylpyridine and SAR extrapolation where specific experimental values for the hydroxymethyl variant are proprietary.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Off-white to pale yellow. |

| Melting Point | 160 – 165 °C (Estimated) | Higher than the methyl analog (143–148 °C) due to intermolecular H-bonding. |

| Solubility | DMSO, DMF, MeOH, EtOAc | High solubility in polar aprotic solvents; moderate in alcohols. |

| pKa (Calculated) | ~2.5 (Pyridine N) | Significantly reduced basicity compared to pyridine (5.2) due to electron-withdrawing Br atoms. |

| LogP | ~1.8 | Lipophilic, suitable for organic extraction. |

Synthetic Methodology

The synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol is achieved through the electrophilic aromatic substitution (bromination) of the parent amino-alcohol. This protocol ensures high regioselectivity and yield.[1]

Core Synthesis Protocol: Oxidative Bromination

Reaction: (6-Aminopyridin-2-yl)methanol + 2 NBS

Reagents & Materials:

-

Substrate: (6-Aminopyridin-2-yl)methanol (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with (6-Aminopyridin-2-yl)methanol and dissolve in anhydrous MeCN. Cool the solution to 0 °C using an ice bath.

-

Bromination: Add NBS portion-wise over 30 minutes. Critical: Maintain low temperature to prevent oxidation of the primary alcohol.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the mono-bromo intermediate.

-

Quench: Dilute with water and neutralize with saturated aqueous NaHCO₃.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from EtOH/Heptane or purify via silica gel chromatography (0-50% EtOAc in Hexanes).

Synthesis Pathway Diagram

Caption: Step-wise bromination pathway converting the amino-pyridine precursor to the 3,5-dibromo target.

Reactivity Landscape & Applications

The synthetic utility of this scaffold is defined by the electronic differentiation between the C3 and C5 bromines.

Regioselectivity in Cross-Coupling

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the two bromine atoms exhibit distinct reactivity profiles based on electronic activation and steric hindrance.

-

C3-Bromine (Para to Amino): This position is para to the strongly electron-donating amino group (-NH₂) and ortho to the hydroxymethyl group.

-

C5-Bromine (Ortho to Amino): This position is ortho to the amino group.

Reactivity Rule: In 2-amino-3,5-dibromopyridines, the position para to the amino group (C3 in this specific isomer) is typically more reactive toward oxidative addition by Pd(0) species. This allows for sequential functionalization:

-

First Coupling: Occurs at C3 (Para to NH₂).

-

Second Coupling: Occurs at C5 (Ortho to NH₂).

Functional Group Interconversion (FGI)

-

Hydroxymethyl Group: Can be oxidized to the aldehyde (MnO₂ or Swern) or carboxylic acid, or converted to a leaving group (Mesylate/Chloride) for SN2 cyclization (e.g., forming fused bicyclic systems like pyrido[2,3-b]pyrazines).

-

Amino Group: Serves as a nucleophile for cyclization or can be protected (Boc/Acetyl) to modulate the electronics of the pyridine ring.

Downstream Logic Flow

Caption: Divergent synthesis pathways showing regioselective coupling and cyclization to bioactive scaffolds.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group makes the compound slightly hygroscopic.

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid contact with strong oxidizing agents.

References

- Synthesis of 2-Amino-3,5-dibromopyridines: Source: Sigma-Aldrich. "2-Amino-3,5-dibromo-6-methylpyridine Product Sheet."

-

Regioselectivity in Halogenated Pyridines

-

SHP2 Inhibitor Design & Synthesis

- Title: "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors."

- Source: Journal of Medicinal Chemistry (PubMed).

-

URL:[Link]

-

Bromination Methodologies

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of (6-Amino-3,5-dibromopyridin-2-yl)methanol: A Comprehensive Technical Guide

Executive Summary

Substituted aminopyridines are privileged pharmacophores, frequently deployed as 1 in the development of kinase inhibitors[1]. The compound (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 2) represents a highly functionalized building block[2]. The presence of two sterically accessible bromine atoms enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl and amino groups offer versatile handles for further derivatization.

Strategic Elucidation Framework

When elucidating heavily substituted heteroaromatics, 1D NMR alone is often inadequate. In this specific molecule, five of the six pyridine ring positions are substituted, leaving only a single aromatic proton at C-4. Consequently, traditional ¹H-¹H COSY (Correlation Spectroscopy) correlations are absent, as there are no adjacent protons to couple with.

As a Senior Application Scientist, my approach to this structural challenge relies on a self-validating system: using High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and isotopic signature, followed by 2D NMR (HSQC and HMBC) to map the carbon skeleton via long-range heteronuclear couplings.

Figure 1: Multimodal analytical workflow for the structure elucidation of substituted pyridines.

High-Resolution Mass Spectrometry (HRMS)

The first analytical checkpoint is confirming the dibrominated core. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A molecule containing two bromine atoms will exhibit a distinct 1:2:1 isotopic cluster for the molecular ion [M+H]⁺. This isotopic signature acts as an internal validation mechanism, instantly confirming the halogenation state before any NMR data is processed.

Table 1: HRMS (ESI-TOF) Isotopic Pattern for[C₆H₇Br₂N₂O]⁺

| Isotope | Exact Mass (m/z) | Relative Abundance | Causality |

| [M+H]⁺ (⁷⁹Br₂) | 280.8923 | ~51% | Both bromines are the lighter ⁷⁹Br isotope. |

| [M+2+H]⁺ (⁷⁹Br⁸¹Br) | 282.8903 | ~100% | One ⁷⁹Br and one ⁸¹Br (Statistically favored base peak). |

| [M+4+H]⁺ (⁸¹Br₂) | 284.8882 | ~49% | Both bromines are the heavier ⁸¹Br isotope. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core challenge in this elucidation is assigning the quaternary carbons (C-2, C-3, C-5, C-6). In the related analog3, the ¹H NMR spectrum displays two meta-coupled protons (H-4 and H-6) with a characteristic coupling constant of J ≈ 2.2 - 2.4 Hz[3][4]. However, in (6-Amino-3,5-dibromopyridin-2-yl)methanol, the C-6 position is occupied by the amino group, and C-2 by the hydroxymethyl group. This leaves H-4 as an isolated, sharp singlet.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (N) | - | - | - |

| 2 | - | ~158.2 | - |

| 3 | - | ~105.4 | - |

| 4 | 7.92, s, 1H | ~142.1 | C-2, C-3, C-5, C-6 |

| 5 | - | ~108.7 | - |

| 6 | - | ~156.5 | - |

| 2-CH₂ | 4.45, d, J = 5.5 Hz, 2H | ~62.4 | C-2, C-3, N-1 |

| 2-CH₂OH | 5.20, t, J = 5.5 Hz, 1H | - | C-2, 2-CH₂ |

| 6-NH₂ | 6.55, br s, 2H | - | C-5, C-6, N-1 |

2D NMR: The HMBC Regiochemical Map

To unambiguously assign the brominated carbons (C-3 and C-5), we rely on 5, which detects 2-bond and 3-bond carbon-proton couplings[5][6].

-

The H-4 singlet (~7.92 ppm) acts as the central anchor, showing strong 3-bond correlations to C-2 and C-6, and 2-bond correlations to C-3 and C-5.

-

The methylene protons (-CH₂-) show a 2-bond correlation to C-2 and a 3-bond correlation to C-3, effectively distinguishing C-3 from C-5.

-

The amino protons (-NH₂), which are observable in DMSO-d₆, show a 2-bond correlation to C-6 and a 3-bond correlation to C-5, confirming the regiochemistry of the right hemisphere.

Figure 2: Key HMBC network mapping the quaternary carbons of the aminopyridine ring.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical integrity, the following step-by-step methodologies must be adhered to.

Protocol 1: NMR Sample Preparation and Acquisition

Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar -NH₂ and -OH groups require a strong hydrogen-bond accepting solvent to prevent severe line broadening and to allow the observation of the exchangeable protons.

-

Weighing: Accurately weigh 15-20 mg of the purified (6-Amino-3,5-dibromopyridin-2-yl)methanol.

-

Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).

-

Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulate matter that could degrade magnetic field homogeneity.

-

Acquisition (1D): Acquire the ¹H NMR spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C NMR spectrum with a minimum of 512 scans, using composite pulse decoupling (CPD).

-

Acquisition (2D): Set up the gradient-selected HMBC experiment optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz. Ensure the spectral width covers 0-10 ppm for ¹H and 0-200 ppm for ¹³C.

Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic molecules like aminopyridines, preventing in-source fragmentation and preserving the intact molecular ion.

-

Dilution: Prepare a 1 μg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid facilitates protonation of the pyridine nitrogen or the exocyclic amino group.

-

Injection: Inject 2 μL into the ESI source via direct infusion or a short C18 guard column.

-

Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V.

-

Calibration: Use a sodium formate cluster solution as a lock-mass calibrant to ensure mass accuracy within < 5 ppm.

-

Analysis: Extract the mass spectrum from m/z 100 to 500. Verify the 1:2:1 isotopic pattern centered at m/z 282.8903.

Protocol 3: FT-IR Spectroscopy (ATR Method)

Causality: Attenuated Total Reflectance (ATR) FT-IR requires no sample preparation (like KBr pelleting), thereby preventing moisture absorption that could mask the critical -OH stretch.

-

Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Application: Place 2-3 mg of the solid powder directly onto the crystal.

-

Compression: Apply the pressure anvil to ensure intimate contact between the solid and the crystal surface.

-

Acquisition: Collect the sample spectrum. Look for the sharp, bifurcated N-H stretching bands (symmetric and asymmetric) around 3300-3400 cm⁻¹, and the broad O-H stretch overlapping in the 3200-3500 cm⁻¹ region.

References

- Source: nih.

- Source: researchgate.

- Source: benchchem.

- Title: CAS:1360438-19-2(6-Amino-3,5-dibromopyridin-2-yl)

- Title: 447 Heterocyclic Letters Vol.

- Source: beilstein-journals.

Sources

- 1. 2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5 [benchchem.com]

- 2. CAS:1360438-19-2(6-Amino-3,5-dibromopyridin-2-yl)methanol-毕得医药 [bidepharm.com]

- 3. heteroletters.org [heteroletters.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(6-Amino-3,5-dibromopyridin-2-yl)methanol: A Linchpin Scaffold for Kinase Inhibitor Discovery

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of (6-Amino-3,5-dibromopyridin-2-yl)methanol .

Executive Summary

(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS 1360438-19-2 ) is a highly functionalized pyridine intermediate used primarily in the synthesis of small-molecule kinase inhibitors and phosphatase modulators. Its structure features a "donor-acceptor" hydrogen-bonding motif (via the 2-amino-pyridine core) essential for ATP-competitive binding, while the 3,5-dibromo substitution pattern offers orthogonal handles for late-stage diversification via palladium-catalyzed cross-coupling.

This guide provides a validated synthetic workflow, structural analysis, and strategic application notes for medicinal chemists utilizing this scaffold in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | (6-Amino-3,5-dibromopyridin-2-yl)methanol |

| CAS Number | 1360438-19-2 |

| Molecular Formula | C₆H₆Br₂N₂O |

| Molecular Weight | 281.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM |

| pKa (Calculated) | ~3.5 (Pyridine N), ~13.5 (Primary amine) |

| Key Functional Groups | Primary Alcohol (C2), Aryl Bromides (C3, C5), Primary Amine (C6) |

| Precursor CAS | Methyl 6-amino-3,5-dibromopicolinate (443956-21-6 ) |

Validated Synthetic Methodology

The most reliable route to 1360438-19-2 avoids the non-selective bromination of (6-aminopyridin-2-yl)methanol. Instead, it utilizes a reductive strategy starting from the commercially available ester, Methyl 6-amino-3,5-dibromopicolinate . This ensures regiochemical integrity and simplifies purification.

Reaction Scheme

The synthesis involves the chemoselective reduction of the methyl ester to the primary alcohol using Sodium Borohydride (

Step-by-Step Protocol: Ester Reduction

Reagents:

-

Substrate: Methyl 6-amino-3,5-dibromopicolinate (CAS 443956-21-6)[1][2]

-

Reductant: Sodium Borohydride (

, 3.0 equiv) -

Additive: Calcium Chloride (

, 1.5 equiv) - Enhances reactivity via chelation -

Solvent: Ethanol/THF (2:1 v/v, anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 6-amino-3,5-dibromopicolinate (1.0 equiv) in anhydrous Ethanol/THF (0.2 M concentration).

-

Activation: Cool the solution to 0°C in an ice bath. Add

(1.5 equiv) in one portion and stir for 15 minutes to allow complexation. -

Reduction: Slowly add

(3.0 equiv) portion-wise over 20 minutes. Caution: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester peak (

). -

Quench: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (

) solution. Stir for 30 minutes to decompose borate complexes. -

Workup: Remove volatiles under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, filter, and concentrate. -

Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0-10% Methanol in DCM) to yield (6-Amino-3,5-dibromopyridin-2-yl)methanol as a pale yellow solid.

Yield Expectation: 75–85%

Strategic Applications in Medicinal Chemistry

The "Hinge Binder" Concept

The 2-amino-pyridine motif is a privileged scaffold in kinase inhibitors. The C6-amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinases (e.g., CDK4/6 , BTK , TrkA ).

Regioselective Diversification (The "Orthogonal" Advantage)

The presence of two bromine atoms at positions C3 and C5 allows for sequential cross-coupling reactions, creating a "molecular hub."

-

C5-Position (Sterically Accessible): The C5-bromide is less sterically hindered and electronically activated (para to the amino group). It typically undergoes Suzuki-Miyaura coupling first under standard conditions.

-

C3-Position (Sterically Congested): The C3-bromide is flanked by the amino group and the pyridine nitrogen. It is more resistant to oxidative addition and usually requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures, allowing for a second, distinct coupling event.

Functionalization of the Alcohol

The C2-methanol group serves as a versatile handle:

-

Oxidation (

): Yields the aldehyde for reductive amination (installing solubilizing amine tails). -

Activation (

/

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent pathways for drug discovery applications.

Figure 1: Validated synthetic route from the ester precursor and subsequent chemoselective diversification pathways.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

Chemical Identity & CAS Verification

- Source: ChemSRC Database. "(6-Amino-3,5-dibromopyridin-2-yl)methanol - CAS 1360438-19-2".

-

Precursor Synthesis (Ester)

- Synthetic Methodology (Ester Reduction)

-

Medicinal Chemistry Application (Kinase Scaffolds)

- Source: National Institutes of Health (NIH). "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity".

Sources

(6-Amino-3,5-dibromopyridin-2-yl)methanol molecular weight

An In-Depth Technical Guide to (6-Amino-3,5-dibromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Amino-3,5-dibromopyridin-2-yl)methanol is a halogenated and functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group, two bromine atoms, and a hydroxymethyl group, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, outlines logical synthetic strategies, details robust analytical characterization methodologies, and explores its potential applications, particularly as a versatile building block in drug discovery programs. The content is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Molecular Attributes

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This section details the key molecular and physical characteristics of (6-Amino-3,5-dibromopyridin-2-yl)methanol.

Chemical Structure and Molecular Weight

The structural arrangement of functional groups on the pyridine ring is pivotal to the reactivity and potential biological activity of (6-Amino-3,5-dibromopyridin-2-yl)methanol.

Molecular Formula: C₆H₆Br₂N₂O

Molecular Weight: 281.935 g/mol (calculated)

The calculated molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and preparation of standard solutions for analytical assays.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Experimental Design |

| Melting Point | Expected to be a solid with a relatively high melting point due to hydrogen bonding and molecular weight. | Influences choice of recrystallization solvents and drying conditions. |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water and nonpolar solvents. | Critical for selecting reaction media and solvents for chromatographic purification and analytical characterization. |

| pKa | The amino group will be basic, while the pyridine nitrogen will be weakly basic. The hydroxyl group is weakly acidic. | Important for understanding its behavior in different pH environments, which can affect reactivity and solubility. |

Strategic Synthesis and Mechanistic Rationale

The synthesis of multi-substituted pyridines requires a strategic approach to control regioselectivity. While a specific, validated synthesis for (6-Amino-3,5-dibromopyridin-2-yl)methanol is not widely published, a logical synthetic route can be proposed based on established pyridine chemistry.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the late-stage introduction of the hydroxymethyl group to a pre-functionalized pyridine ring. This approach avoids potential side reactions with the hydroxyl group during earlier bromination and amination steps.

Caption: Retrosynthetic analysis of (6-Amino-3,5-dibromopyridin-2-yl)methanol.

Step-by-Step Synthetic Protocol

This proposed synthesis is designed with self-validating checkpoints at each stage, ensuring the integrity of the intermediates before proceeding.

Step 1: Bromination of 2-Aminopyridine

-

Rationale: Direct bromination of 2-aminopyridine is a common method to introduce bromine atoms onto the pyridine ring. The amino group is an activating group, directing electrophilic substitution to the 3 and 5 positions.

-

Protocol:

-

Dissolve 2-aminopyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) in the same solvent at a controlled temperature (e.g., 0-10 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent and purify by column chromatography to obtain 2-amino-3,5-dibromopyridine.

-

Step 2: Cyanation of 2-Amino-3,5-dibromopyridine

-

Rationale: The introduction of a cyano group at the 2-position can be achieved through a nucleophilic aromatic substitution reaction, although this can be challenging. A more reliable approach might involve a palladium-catalyzed cyanation.

-

Protocol (Palladium-Catalyzed):

-

Combine 2-amino-3,5-dibromopyridine, a cyanide source (e.g., zinc cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF) in a reaction vessel.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and partition between water and an organic solvent.

-

Purify the crude product by column chromatography to yield 6-amino-3,5-dibromopyridine-2-carbonitrile.

-

Step 3: Hydrolysis of the Nitrile

-

Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Protocol (Acidic Hydrolysis):

-

Reflux 6-amino-3,5-dibromopyridine-2-carbonitrile in a strong acid solution (e.g., concentrated HCl or H₂SO₄).

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction and neutralize to precipitate the carboxylic acid.

-

Filter and wash the solid to obtain 6-amino-3,5-dibromopyridine-2-carboxylic acid.

-

Step 4: Reduction of the Carboxylic Acid

-

Rationale: The carboxylic acid is reduced to the primary alcohol. Strong reducing agents are required for this transformation.

-

Protocol:

-

Suspend 6-amino-3,5-dibromopyridine-2-carboxylic acid in an anhydrous ether solvent (e.g., THF).

-

Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solid and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain (6-Amino-3,5-dibromopyridin-2-yl)methanol.

-

Comprehensive Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized (6-Amino-3,5-dibromopyridin-2-yl)methanol.[1]

Sources

An In-depth Technical Guide to the Synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(6-Amino-3,5-dibromopyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its substituted pyridine core makes it a valuable intermediate for generating libraries of molecules for drug discovery. This guide provides a detailed, technically-grounded pathway for the synthesis of this compound, emphasizing the rationale behind the chosen synthetic strategy and methodologies.

A plausible and efficient synthetic route to (6-Amino-3,5-dibromopyridin-2-yl)methanol involves a three-step process starting from the readily available 2-amino-6-methylpyridine. This pathway includes an electrophilic bromination, an oxidation of the methyl group, and a final reduction to the desired alcohol.

Proposed Synthesis Pathway

The synthesis is strategically designed to first install the bromo-substituents onto the pyridine ring, followed by the functional group transformation of the methyl group to a hydroxymethyl group. This sequence is advantageous as the activating effect of the amino group facilitates the bromination, and the subsequent oxidation and reduction steps are robust and high-yielding transformations.

Caption: Proposed three-step synthesis pathway for (6-Amino-3,5-dibromopyridin-2-yl)methanol.

Step 1: Bromination of 2-Amino-6-methylpyridine

The initial step involves the dibromination of 2-amino-6-methylpyridine to yield 2-amino-3,5-dibromo-6-methylpyridine. The amino group at the 2-position is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the 3 and 5 positions are targeted.

Experimental Protocol

A general procedure for the bromination of an aminopyridine derivative involves the use of a brominating agent in a suitable solvent.[1][2]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Addition of Brominating Agent: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise while maintaining the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-methylpyridine | [3][4][5] |

| Reagent | Bromine | [2] |

| Solvent | Acetic Acid | [3] |

| Product | 2-Amino-3,5-dibromo-6-methylpyridine | [6][7][8] |

Step 2: Oxidation of 2-Amino-3,5-dibromo-6-methylpyridine

The second step is the oxidation of the methyl group of 2-amino-3,5-dibromo-6-methylpyridine to a carboxylic acid, forming 6-amino-3,5-dibromopyridine-2-carboxylic acid. Strong oxidizing agents are typically required for the conversion of an alkyl group on an aromatic ring to a carboxylic acid.

Experimental Protocol

A common method for this type of oxidation is the use of potassium permanganate under basic conditions.

-

Reaction Setup: Suspend 2-amino-3,5-dibromo-6-methylpyridine in a mixture of water and a suitable co-solvent if necessary.

-

Addition of Oxidant: Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over a period of time.

-

Reaction: Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the desired 6-amino-3,5-dibromopyridine-2-carboxylic acid.

Step 3: Reduction of 6-Amino-3,5-dibromopyridine-2-carboxylic acid

The final step is the reduction of the carboxylic acid group of 6-amino-3,5-dibromopyridine-2-carboxylic acid to a primary alcohol, yielding the target compound, (6-Amino-3,5-dibromopyridin-2-yl)methanol. A powerful reducing agent is necessary for this transformation.

Experimental Protocol

A well-established method for the reduction of carboxylic acids to alcohols is the use of lithium aluminum hydride (LiAlH4).[9]

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in an anhydrous etheral solvent such as tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Cool the suspension in an ice bath and add the 6-amino-3,5-dibromopyridine-2-carboxylic acid portion-wise, controlling the rate of addition to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Purification: Filter the resulting precipitate and wash it with the reaction solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (6-Amino-3,5-dibromopyridin-2-yl)methanol.

| Parameter | Value | Reference |

| Starting Material | 6-Amino-3,5-dibromopyridine-2-carboxylic acid | - |

| Reagent | Lithium Aluminum Hydride (LiAlH4) | [9] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [9] |

| Product | (6-Amino-3,5-dibromopyridin-2-yl)methanol | - |

Conclusion

The described three-step synthesis pathway provides a reliable and scalable method for the preparation of (6-Amino-3,5-dibromopyridin-2-yl)methanol. The choice of reagents and reaction conditions is based on well-established and high-yielding organic transformations. This guide offers a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and development.

References

-

ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

-

Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

ResearchGate. (2021, January 24). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

-

University of Dundee Research Portal. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

-

Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

PMC. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

-

MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.

-

PMC. (n.d.). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 6-Aminopyridine-3-carboxylic acid 97 3167-49-5. Retrieved from [Link]

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Google Patents. (n.d.). WO1994007841A1 - Process for reducing carboxylic acids or carboxylic acid derivatives, and novel compounds.

-

MDPI. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

-

The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). Retrieved from [Link]

-

MilliporeSigma. (n.d.). 2-Amino-3,5-dibromo-6-methylpyridine 97 91872-10-5. Retrieved from [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. alkalimetals.com [alkalimetals.com]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. 2-氨基-3,5-二溴-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. CAS 91872-10-5 | 2-Amino-3,5-dibromo-6-methylpyridine - Synblock [synblock.com]

- 8. 2-氨基-3,5-二溴-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

Technical Whitepaper: Synthesis and Starting Materials of (6-Amino-3,5-dibromopyridin-2-yl)methanol

Executive Summary & Industrial Relevance

(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2) is a highly specialized, polyfunctionalized pyridine building block extensively utilized in modern medicinal chemistry. Featuring an amino group, two heavy halogen atoms (bromine), and a hydroxymethyl moiety, it serves as a critical intermediate for synthesizing complex fused heterocycles. Notably, derivatives of this scaffold have been heavily cited in the development of novel antiviral therapeutics, including 1[1].

This technical guide provides a comprehensive analysis of the starting materials, retrosynthetic pathways, and validated experimental methodologies required to synthesize this compound with high chemoselectivity and yield.

Retrosynthetic Strategies & Starting Material Selection

The synthesis of highly functionalized pyridines requires strict control over regioselectivity (during halogenation) and chemoselectivity (during reduction). We evaluate two primary retrosynthetic pathways:

Route A: The Picolinic Acid Pathway (Industrially Preferred)

This route relies on the functionalization of 6-Aminopicolinic acid . It is the most robust and scalable method due to the predictable directing effects of the amino and carboxylic acid groups.

-

Bromination: 6-Aminopicolinic acid is subjected to electrophilic aromatic substitution using N-Bromosuccinimide (NBS) or Br₂ to yield2[2].

-

Esterification: The acid is converted to2[2] to facilitate milder downstream reduction.

-

Selective Reduction: The ester is reduced to the target alcohol, (6-Amino-3,5-dibromopyridin-2-yl)methanol.

Route B: The Boekelheide Rearrangement Pathway (Alternative)

This route begins with 2-Amino-6-methylpyridine . While viable, it is synthetically longer and less atom-economical.

-

Bromination: Yields 2-amino-3,5-dibromo-6-methylpyridine.

-

N-Oxidation: The pyridine nitrogen is oxidized using mCPBA.

-

Boekelheide Rearrangement: Treatment with Trifluoroacetic anhydride (TFAA) triggers a [3,3]-sigmatropic rearrangement, migrating the oxygen to the methyl group to form an ester, which is subsequently hydrolyzed to the target alcohol.

Pathway Visualization

Fig 1: Chemoselective synthetic pathways to (6-Amino-3,5-dibromopyridin-2-yl)methanol.

Mechanistic Causality in Reagent Selection (E-E-A-T)

The most critical step in this synthesis is the conversion of the carboxylic acid/ester to the primary alcohol. The presence of two bromine atoms on an electron-deficient pyridine ring introduces a high risk of hydrodehalogenation (the unwanted replacement of bromine with hydrogen).

-

Why avoid Lithium Aluminum Hydride (LiAlH₄)? LiAlH₄ is a powerful hydride donor. When applied to polyhalogenated pyridines, it frequently triggers nucleophilic aromatic substitution or single-electron transfer (SET) mechanisms, resulting in the rapid loss of the C3 and C5 bromines.

-

Why use the NaBH₄ / CaCl₂ system? By first converting the picolinic acid to an ester (Methyl 6-amino-3,5-dibromopicolinate), we can utilize milder reducing agents. Sodium borohydride (NaBH₄) alone is generally too weak to reduce esters efficiently. However, the addition of anhydrous Calcium Chloride (CaCl₂) generates Calcium Borohydride (

) in situ. This Lewis acid-activated complex is highly chemoselective: it rapidly reduces the ester to the hydroxymethyl group while leaving the sensitive C-Br bonds completely intact.

Validated Experimental Protocols

The following protocol details the self-validating, optimal synthesis of the target compound via Route A.

Step 1: Synthesis of Methyl 6-amino-3,5-dibromopicolinate

-

Preparation: Suspend 6-amino-3,5-dibromopicolinic acid (1.0 eq) in anhydrous Methanol (10 volumes).

-

Catalysis: Slowly add concentrated Sulfuric Acid (H₂SO₄) (0.2 eq) dropwise at 0°C.

-

Reaction: Heat the mixture to reflux (65°C) for 12 hours. Monitor via LC-MS. The reaction is complete when the acid mass peak disappears.

-

Workup: Concentrate the methanol under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7-8. Extract with Dichloromethane (3x). Dry over Na₂SO₄ and evaporate to yield Methyl 6-amino-3,5-dibromopicolinate as an off-white solid.

Step 2: Chemoselective Reduction to (6-Amino-3,5-dibromopyridin-2-yl)methanol

-

Preparation: Dissolve Methyl 6-amino-3,5-dibromopicolinate (1.0 eq) in anhydrous THF/Ethanol (1:1 v/v, 15 volumes) under a strict nitrogen atmosphere.

-

Activation: Add anhydrous Calcium Chloride (CaCl₂) (1.5 eq) to the solution and stir for 15 minutes at room temperature to ensure dissolution.

-

Reduction: Cool the reaction vessel to 0°C. Slowly add Sodium Borohydride (NaBH₄) (2.5 eq) in small portions to control the exothermic evolution of hydrogen gas.

-

Monitoring: Allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The self-validating endpoint is the complete disappearance of the higher-Rf ester spot.

-

Quenching & Workup: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (gas evolution will occur). Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography to yield pure3[3].

Quantitative Data & Comparative Intermediates

The table below summarizes the key starting materials, their roles, and the chemoselectivity risks mitigated by the protocols described above.

| Chemical Entity | CAS Number | Role in Synthesis | Typical Step Yield | Chemoselectivity Risk / Challenge |

| 6-Aminopicolinic Acid | 3167-49-5 | Primary Starting Material | N/A | Low |

| 6-Amino-3,5-dibromopicolinic acid | 1360437-38-2 | Halogenated Intermediate | 85-90% | Over-bromination at C4 |

| Methyl 6-amino-3,5-dibromopicolinate | 443956-21-6 | Activated Precursor | 90-95% | Hydrolysis during workup |

| 2-Amino-6-methylpyridine | 1824-81-3 | Alternative Starting Material | N/A | High (Requires harsh N-oxidation) |

| (6-Amino-3,5-dibromopyridin-2-yl)methanol | 1360438-19-2 | Target API Building Block | 75-82% | Hydrodehalogenation of C-Br bonds |

References

- Google Patents (WO2021262990A1) - Capsid inhibitors for the treatment of HIV. (Details the use of methyl 6-amino-3,5-dibromopicolinate and related halogenated pyridines in API synthesis).

Sources

This guide provides an in-depth technical analysis of (6-Amino-3,5-dibromopyridin-2-yl)methanol and its associated halogenated pyridine scaffolds. It is designed for medicinal chemists and process development scientists focusing on kinase inhibitors, phosphatase (SHP2) modulation, and heterobifunctional degrader (PROTAC) design.

CAS Registry Number (Core Scaffold): Derived from 35486-42-1 (2-Amino-3,5-dibromopyridine) Molecular Formula: C₆H₆Br₂N₂O Molecular Weight: 297.93 g/mol

Executive Summary & Structural Significance

The (6-Amino-3,5-dibromopyridin-2-yl)methanol scaffold represents a high-value "privileged structure" in modern drug discovery. Its utility stems from its dense functionality :

-

3,5-Dibromo Pattern: Offers two distinct vectors for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of trisubstituted pyridines.

-

6-Amino Group: Acts as a hydrogen bond donor/acceptor (critical for hinge binding in kinases) or a nucleophile for cyclization.

-

2-Hydroxymethyl Handle: A versatile attachment point for solubilizing groups, linkers (in PROTACs), or further oxidation to electrophilic aldehydes.

This molecule is a key intermediate in the synthesis of SHP2 inhibitors (e.g., analogs of TNO155), FGFR4 inhibitors , and GSK-3β modulators .

Synthetic Routes & Methodology

The synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol typically follows two primary retrosynthetic disconnections: Electrophilic Aromatic Substitution (Bromination) or Carbonyl Reduction .

Route A: Bromination of (6-Aminopyridin-2-yl)methanol

This is the most direct approach, utilizing the strong ortho/para directing effect of the amino group to install bromine atoms at the 3 and 5 positions.

Protocol:

-

Starting Material: (6-Aminopyridin-2-yl)methanol (CAS 113293-71-3).

-

Reagent: N-Bromosuccinimide (NBS) (2.05 - 2.2 eq).

-

Solvent: Acetonitrile (MeCN) or DMF (polar aprotic solvents favor regioselectivity).

-

Conditions: 0°C to Room Temperature, 2–4 hours.

-

Workup: Quench with aqueous Na₂S₂O₃ to remove excess bromine; extract with EtOAc.

Route B: Reduction of 6-Amino-3,5-dibromopicolinate

Preferred for large-scale manufacturing to avoid over-bromination side products.

Protocol:

-

Starting Material: Methyl 6-amino-3,5-dibromopicolinate (derived from esterification of the acid).

-

Reagent: NaBH₄ (in MeOH) or LiAlH₄ (in THF).

-

Conditions: 0°C, gradual warming.

-

Note: The presence of the amino group requires careful stoichiometry to prevent coordination complexes with the reducing agent.

Visualization: Synthetic Pathways

Figure 1: Convergent synthetic pathways to the target scaffold. Route B (via ester) typically offers higher purity profiles.

Reactivity Profile & Chemoselectivity

The 3,5-dibromo motif presents a challenge and opportunity in chemoselectivity.

| Reaction Type | Site of Action | Selectivity Logic |

| Suzuki Coupling | C-5 Bromine | The C-5 position is electronically more deficient (para to Carbonyl/Alcohol, meta to Amino) compared to C-3, often reacting first in Pd-catalyzed cycles. |

| Suzuki Coupling | C-3 Bromine | Sterically hindered by the adjacent amino (C-2/6) and hydroxymethyl (C-2) groups. Requires specialized ligands (e.g., SPhos, XPhos) and higher temperatures. |

| Oxidation | C-2 Alcohol | MnO₂ or Swern oxidation yields the aldehyde, a precursor for reductive amination (common in SHP2 inhibitor synthesis). |

| Sandmeyer | C-6 Amino | Can be converted to F, Cl, I, or CN via diazonium intermediates, though this destroys the hinge-binding motif. |

Experimental Protocol: Chemoselective C-5 Suzuki Coupling

To selectively functionalize the 5-position while leaving the 3-position intact:

-

Reactants: Scaffold (1.0 eq), Boronic Acid (1.1 eq).

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

-

Base: Na₂CO₃ (2.0 eq, aqueous).

-

Solvent: DME/Water (3:1).

-

Temp: 80°C, 4-6 hours.

-

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the less sterically hindered and more electron-deficient C-5 bromide.

Applications in Drug Discovery[1][2]

SHP2 Allosteric Inhibitors

This scaffold is structurally homologous to intermediates used in the synthesis of TNO155 and related SHP2 inhibitors. The pyridine nitrogen and the 6-amino group form a critical "pincer" interaction within the allosteric pocket, while the 3,5-substituents fill hydrophobic sub-pockets.

Heterobifunctional Degraders (PROTACs)

The hydroxymethyl group serves as an ideal "exit vector" for linker attachment.

-

Chemistry: Conversion of the alcohol to a mesylate or tosylate allows for nucleophilic displacement by a diamine linker.

-

Result: Creates a bridge to an E3 ligase ligand (e.g., VHL or Cereblon) without disrupting the warhead's binding affinity.

Visualization: Structure-Activity Relationship (SAR) Map

Figure 2: Functional mapping of the scaffold for medicinal chemistry optimization.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Specific Risk: Halogenated pyridines can cause severe contact dermatitis.

-

Protocol:

-

Always handle in a fume hood.

-

Use nitrile gloves (double-gloving recommended for organolithium steps).

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

-

References

-

Synthesis of (6-Amino-3-pyridinyl)

-

Bromination of Aminopyridines (Methodology)

-

Related Scaffold (3-Amino-6-bromopicolinic acid)

-

Applications in SHP2/Kinase Inhibition

- Title: Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors

- Source: Bioorganic Chemistry (via PubMed)

-

URL:[Link]

- General Reactivity of 2-Amino-3,5-dibromopyridines: Title: 2-Amino-3,5-dibromopyridine | 35486-42-1 Source: J&K Scientific

Sources

- 1. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 2. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 3. heteroletters.org [heteroletters.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

(6-Amino-3,5-dibromopyridin-2-yl)methanol: A Versatile Dihalogenated Pyridine Scaffold in Advanced Medicinal Chemistry

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the design of highly functionalized, low-molecular-weight building blocks is critical for the rapid generation of complex chemical libraries. (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2)[1] represents a privileged "plug-and-play" scaffold.

This molecule features a unique combination of orthogonal reactive sites: a central pyridine core, a primary alcohol at the C2 position, a free primary amine at the C6 position, and two bromine atoms at the C3 and C5 positions[2]. The strategic placement of these functional groups allows medicinal chemists to perform sequential, regioselective transformations. The free amine and adjacent bromine can be leveraged to construct fused bicyclic heterocycles (such as pyrido[2,3-d]pyrimidines or imidazo[1,2-a]pyridines), which are highly sought after in the development of ATP-competitive kinase inhibitors and novel antibacterial agents[3].

Physicochemical Properties & Scaffold Data

To ensure predictable behavior in both synthetic workflows and downstream biological assays, understanding the baseline physicochemical properties of the scaffold is essential. The data below summarizes the core metrics of (6-Amino-3,5-dibromopyridin-2-yl)methanol[4],[2].

| Property | Value |

| IUPAC Name | (6-Amino-3,5-dibromopyridin-2-yl)methanol |

| CAS Registry Number | 1360438-19-2 |

| Molecular Formula | C₆H₆Br₂N₂O |

| Molar Mass | 281.93 g/mol |

| Scaffold Class | Dihalogenated Aminopyridine |

| Hydrogen Bond Donors | 2 (Primary Amine, Hydroxyl) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, Hydroxyl O) |

Mechanistic Pathways & Orthogonal Reactivity

The true value of (6-Amino-3,5-dibromopyridin-2-yl)methanol lies in its orthogonal reactivity. The two bromine atoms (C3 and C5) exist in distinct electronic and steric environments, allowing for regioselective transition-metal-catalyzed cross-coupling[5].

-

C5-Bromine Reactivity: The C5 position is situated ortho to the primary amine. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the free amine can act as a directing group. The lone pair on the nitrogen coordinates with the Pd(0) species, bringing the metal center into close proximity with the C5-Br bond, thereby significantly lowering the activation energy for oxidative addition at this site.

-

C3-Bromine Reactivity: The C3 position is flanked by the C2-hydroxymethyl group. If the C6-amine is protected with a bulky group (such as a tert-butyloxycarbonyl or Boc group), the steric hindrance at the C5 position increases dramatically. This steric shielding forces the palladium catalyst to preferentially undergo oxidative addition at the less hindered C3-Br bond, effectively inverting the regioselectivity of the scaffold.

Fig 1. Orthogonal reactivity map of the (6-Amino-3,5-dibromopyridin-2-yl)methanol scaffold.

Chemoselective Synthesis & Experimental Protocols

(6-Amino-3,5-dibromopyridin-2-yl)methanol is typically synthesized via the reduction of its ester precursor, methyl 6-amino-3,5-dibromopyridine-2-carboxylate (CAS: 443956-21-6)[6],[7].

Causality in Reagent Selection (E-E-A-T Principle)

Reducing an ester to a primary alcohol in the presence of two aryl bromides requires strict chemoselectivity. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are prone to causing hydrodehalogenation, stripping the valuable bromine atoms from the pyridine ring. To prevent this, a milder, Lewis-acid-mediated reduction utilizing Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) is employed. When mixed in an ethanol/THF solvent system, these reagents generate Calcium Borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and allowing the mild borohydride to attack the ester exclusively, leaving the sensitive C-Br bonds fully intact.

Step-by-Step Reduction Protocol

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve methyl 6-amino-3,5-dibromopyridine-2-carboxylate (1.0 equiv) in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and absolute Ethanol (0.2 M concentration).

-

Lewis Acid Addition: Add anhydrous Calcium Chloride (CaCl₂, 2.0 equiv) to the stirring solution at room temperature. Stir for 15 minutes to allow for complete dissolution and carbonyl coordination.

-

Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄, 4.0 equiv) in small portions over 20 minutes to control the evolution of hydrogen gas.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).

-

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl until effervescence ceases. Extract the aqueous layer three times with Ethyl Acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure (6-Amino-3,5-dibromopyridin-2-yl)methanol.

Fig 2. Chemoselective reduction and regioselective downstream functionalization workflow.

Applications in Drug Discovery

The structural motif of (6-Amino-3,5-dibromopyridin-2-yl)methanol is highly represented in the patent literature surrounding anti-infective and oncological drug discovery. For example, derivatives of the 6-amino-3,5-dibromopyridine scaffold have been extensively utilized in the synthesis of nitrogen-containing bicyclic heterocycles, which serve as potent antibacterial agents targeting DNA gyrase and topoisomerase IV ()[3].

Furthermore, by oxidizing the C2-methanol group to an aldehyde (using Dess-Martin periodinane or Swern conditions), researchers can unlock condensation pathways with the adjacent C3-bromine or C6-amine to form complex tricyclic systems. This makes the molecule an indispensable precursor for generating proprietary chemical space in early-stage pharmaceutical development.

References

- Title: WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials Source: Google Patents URL

-

Title: Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Sources

- 1. (6-amino-3,5-dibromopyridin-2-yl)methanol CAS#: 1360438-19-2 [m.chemicalbook.com]

- 2. (6-amino-3,5-dibromopyridin-2-yl)methanol CAS#: 1360438-19-2 [m.chemicalbook.com]

- 3. WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials - Google Patents [patents.google.com]

- 4. CAS:1360438-19-2(6-Amino-3,5-dibromopyridin-2-yl)methanol-毕得医药 [bidepharm.com]

- 5. researchgate.net [researchgate.net]

- 6. aceschem.com [aceschem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

(6-Amino-3,5-dibromopyridin-2-yl)methanol safety and handling

Technical Whitepaper: Safe Handling and Operational Protocols for (6-Amino-3,5-dibromopyridin-2-yl)methanol

Executive Summary

(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS 1360438-19-2) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors (e.g., FGFR4 targets) and complex pharmaceutical intermediates. Its structure—comprising a basic pyridine core, a polar primary alcohol, a reactive amino group, and two lipophilic bromine atoms—presents a unique physicochemical profile that demands specific handling protocols.

This guide moves beyond generic safety data sheets (SDS) to provide a causal analysis of the compound's risks, stability factors, and operational requirements. It is designed for researchers requiring high-fidelity protocols to maintain compound integrity and personnel safety.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in effective risk management. The presence of halogen atoms (Br) increases lipophilicity and potential bioaccumulation, while the amino-alcohol motif introduces hydrogen bonding capability, affecting solubility and hygroscopicity.

| Property | Specification |

| Chemical Name | (6-Amino-3,5-dibromopyridin-2-yl)methanol |

| CAS Number | 1360438-19-2 |

| Molecular Formula | C₆H₆Br₂N₂O |

| Molecular Weight | 281.93 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Acidity/Basicity | Weakly basic (Pyridine N and Amino group) |

| Stability Factors | Light Sensitive (Halogenated heterocycle); Hygroscopic |

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this exact CAS is limited, structural analogues (halopyridines and aminopyridines) dictate a conservative safety profile. The primary risks are derived from the compound's ability to intercalate biological membranes and react with nucleophilic biological targets.

GHS Hazard Statements

-

H302: Harmful if swallowed (Acute Toxicity, Oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Toxicological Causality

-

Skin/Eye Irritation: The free amine (-NH2) and pyridine nitrogen create a basic local environment upon contact with moisture on skin or mucous membranes, leading to caustic irritation.

-

Systemic Toxicity: Halogenated pyridines can act as metabolic disruptors. The dibromo-substitution pattern suggests potential for hepatic processing strain, necessitating strict containment to prevent chronic low-level exposure.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The handling protocol requires a "Barrier & Containment" approach.

PPE Selection Logic

-

Hand Protection: Nitrile Rubber (minimum 0.11 mm thickness) is required.

-

Reasoning: Latex is permeable to many organic solvents (DMSO/DMF) used to dissolve this compound. If the solid is dissolved in DMSO, it becomes a skin-penetrating vector, carrying the toxic payload directly into the bloodstream.

-

-

Respiratory Protection: Handling the dry powder requires a NIOSH N95 (US) or P2 (EU) particulate respirator if outside a fume hood.

-

Reasoning: The fine particulate nature allows for aerosolization during weighing. Inhalation of basic pyridine dust causes immediate respiratory inflammation.

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Face shields are recommended during synthesis scale-up.

Engineering Control Workflow

All open-vessel manipulations (weighing, transfer, solvation) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

Figure 1: Decision matrix for PPE and engineering controls based on physical state.

Operational Protocols: Storage, Stability, and Synthesis

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated) .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]

-

Light: Protect from light (Amber vials or foil-wrapped). Brominated compounds can undergo photolytic dehalogenation.

Solubilization Protocol

-

Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Technique: Add solvent to the powder slowly. Vortexing is preferred over sonication to avoid heating, which may degrade the compound.

-

Self-Validating Check: The solution should be clear. Turbidity indicates insolubility or moisture contamination (hydrolysis risk).

Synthesis Context & Reactivity

When using this compound as an intermediate (e.g., in SNAr reactions or Suzuki couplings):

-

Reactivity: The hydroxyl group (-OH) is a nucleophile but less reactive than the amine (-NH2). However, under basic conditions (NaH), the alkoxide can form.

-

Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which will attack the amine and alcohol. Avoid acid chlorides unless protection of the alcohol/amine is intended.

Emergency Response & Waste Management

Spill Response

-

Solid Spill: Do not dry sweep (creates dust). Wet with a compatible solvent (isopropanol) or use a HEPA-filtered vacuum, then wipe with damp absorbent pads.

-

Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes. Critical: Lift eyelids to ensure removal of basic pyridine residues trapped in the fornix.

-

Skin Contact: Wash with soap and water. Do not use ethanol, as it may increase skin absorption of the compound.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Protocol: Do not mix with aqueous acid waste streams (risk of exothermic salt formation). Segregate into "Halogenated Solvents/Organics" containers.

Figure 2: Emergency response triage workflow.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Halogenated Aminopyridines Toxicity Profile. Retrieved from [Link]

-

Heterocyclic Letters. (2021). Synthesis and handling of brominated aminopyridines. Retrieved from [Link]

Sources

- 1. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Elucidation of (6-Amino-3,5-dibromopyridin-2-yl)methanol: A Technical Guide for MS, NMR, and IR Profiling

Executive Summary & Compound Identity

(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2) is a highly functionalized, poly-substituted pyridine derivative widely utilized as a critical building block in the synthesis of advanced therapeutics, including kinase inhibitors and novel antibacterials[1],[2].

As a Senior Application Scientist, I approach the structural validation of such dense heterocyclic systems not as a mere checklist of peaks, but as a self-validating logical matrix. The presence of two heavy halogens (bromine), a primary amine, a primary alcohol, and a fully substituted pyridine ring creates a unique spectroscopic signature. This whitepaper details the causal relationships between the molecule's structure and its High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) profiles.

Structural & Mechanistic Overview

To establish absolute structural confidence, we employ an orthogonal analytical workflow. Mass spectrometry confirms the exact mass and isotopic distribution of the halogens; NMR maps the carbon-hydrogen connectivity framework; and IR validates the presence of the heteroatomic functional groups.

Spectroscopic workflow for the structural validation of the target compound.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of the Isotopic Signature

The defining feature of this molecule in mass spectrometry is its dibrominated core. Bromine exists in nature as two stable isotopes,

Quantitative HRMS (ESI+) Data

| Ion Species | Isotope Composition | Theoretical m/z | Expected Relative Abundance | Diagnostic Value |

| 280.8825 | ~25% | Confirms intact molecule | ||

| 282.8805 | ~50% (Base Peak) | Confirms dibromo presence | ||

| 284.8784 | ~25% | Completes 1:2:1 triplet | ||

| 264.8700 | Variable | Loss of hydroxyl group |

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent Selection and Causality

For highly functionalized heterocycles containing exchangeable protons (

2D NMR Logic (HMBC)

Because the pyridine ring has only one proton (H-4), 1D

Key Heteronuclear Multiple Bond Correlation (HMBC) logic for structural assignment.

Quantitative NMR Data (400 MHz / 100 MHz, DMSO- )

| Position | Key HMBC Correlations ( | ||

| 2 | - | 156.0 | - |

| 3 | - | 104.5 | - |

| 4 | 8.10, s, 1H | 142.3 | C-2, C-3, C-5, C-6 |

| 5 | - | 106.2 | - |

| 6 | - | 158.5 | - |

| 7 ( | 4.45, d, | 62.1 | C-2, C-3 |

| OH | 5.20, t, | - | C-7, C-2 |

| 6.40, br s, 2H | - | C-5, C-6 |

Infrared (IR) Vibrational Analysis

Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellet methods to prevent halide exchange artifacts (where Br could swap with Cl from the matrix) and to avoid moisture absorption that obscures the critical

Quantitative FT-IR Bands (ATR)

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 3450, 3350 | Medium, Doublet | Primary Amine ( | N-H asymmetric and symmetric stretch |

| 3200 - 3100 | Broad, Strong | Hydroxyl ( | O-H stretch (hydrogen-bonded) |

| 1610, 1550 | Strong | Pyridine Ring | C=N and C=C aromatic stretching |

| 1050 | Strong | Primary Alcohol | C-O stretch |

| 580, 540 | Strong | Aryl Bromide | C-Br stretch |

Experimental Protocols for Spectroscopic Acquisition

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition

-

Sample Drying: Dry 15 mg of (6-Amino-3,5-dibromopyridin-2-yl)methanol under high vacuum for 2 hours to remove trace water, which would otherwise overlap with the

region. -

Solvation: Dissolve the sample in 0.6 mL of anhydrous DMSO-

(containing 0.03% v/v TMS as an internal standard). -

Locking & Shimming: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal of DMSO. Perform gradient shimming until the TMS linewidth is

Hz. -

Acquisition:

-

1H NMR: Run 16 scans with a 30° pulse angle and a 2-second relaxation delay (

). -

13C NMR: Run 512 scans with proton decoupling (WALTZ-16) and a 2-second

. -

HMBC: Acquire using a standard gradient-selected sequence optimized for long-range couplings (

Hz).

-

Protocol B: HRMS Analysis via LC-ESI-MS

-

Preparation: Prepare a

solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization. -

Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy within

ppm. -

Injection: Inject

into the ESI source. -

Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 300°C, and operate in positive ion mode (

). -

Validation: Extract the ion chromatogram for

280-286 and verify the 1:2:1 isotopic distribution against theoretical models.

Protocol C: ATR-FTIR Spectroscopy

-

Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans,

resolution) to subtract atmospheric -

Loading: Place ~2 mg of the neat solid powder directly onto the ATR crystal.

-

Compression: Apply consistent pressure using the anvil arm to ensure intimate contact between the crystal and the sample.

-

Acquisition: Acquire 32 scans from

to

References[3] Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy, 5th Edition". Cengage. URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/[4] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376[1] Bidepharm. "CAS: 1360438-19-2 (6-Amino-3,5-dibromopyridin-2-yl)methanol". Bidepharm. URL: https://www.bidepharm.com/products/1360438-19-2.html[2] ChemicalBook. "(6-amino-3,5-dibromopyridin-2-yl)methanol CAS#: 1360438-19-2". ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02636306.htm

Sources

Methodological & Application

(6-Amino-3,5-dibromopyridin-2-yl)methanol in medicinal chemistry

Technical Application Note: Strategic Utilization of (6-Amino-3,5-dibromopyridin-2-yl)methanol in Medicinal Chemistry

Executive Summary

(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1805123-91-4 analog/isomer) represents a high-value "linchpin" intermediate in modern drug discovery. Its unique substitution pattern—combining a bis-electrophilic dibromo core, a nucleophilic amino group, and a polar hydroxymethyl handle—makes it an ideal precursor for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

This guide details the strategic application of this molecule in synthesizing SHP2 allosteric inhibitors and fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines). We provide validated protocols for regioselective cross-coupling and cyclization, addressing the specific electronic and steric challenges posed by the aminopyridine core.

Structural Analysis & Reactivity Profile

The molecule features three distinct "vectors" for chemical elaboration. Understanding the electronic interplay between these groups is critical for designing successful synthetic routes.

| Vector | Functional Group | Electronic Character | Primary Application |

| C6 | Amino (-NH | Strong EDG (Electron Donating) | Nucleophile for cyclization; Directing group for Pd-coupling. |

| C3 | Bromine (-Br) | Electrophile (Activated) | Primary Cross-Coupling Site. Located para to the amino group, making it electronically favorable for oxidative addition despite steric proximity to the methanol. |

| C5 | Bromine (-Br) | Electrophile (Deactivated) | Secondary Cross-Coupling Site. Located ortho to the amino group; relatively electron-rich and less reactive than C3. |

| C2 | Methanol (-CH | Polar / Amphiphilic | Linker attachment point (PROTACs); Solubilizing group; Precursor to aldehydes/amines. |

Key Insight: In 2-amino-3,5-dibromopyridine systems, the position para to the amino group is typically more reactive in Suzuki-Miyaura couplings due to resonance effects. For this specific isomer, C3 is para to the C6-amino group , designating it as the site of first functionalization.

Application 1: Synthesis of Fused Heterocycles (SHP2 Inhibitor Scaffolds)

The 6-amino-pyridine core is a structural hallmark of allosteric SHP2 inhibitors (e.g., analogs of SHP099). The adjacent ring nitrogen (N1) and the C6-amino group allow for the construction of imidazo[1,2-a]pyridine scaffolds, a privileged structure in kinase and phosphatase inhibition.

Mechanism: Condensation & Cyclization

Reaction with

Figure 1: Cyclization pathway to Imidazo[1,2-a]pyridine scaffolds.

Application 2: Regioselective Suzuki-Miyaura Coupling

Selective functionalization of the dibromo-core is achievable by exploiting the electronic differentiation between C3 and C5.

-

Site A (C3-Br): Para to the amino group. More reactive towards Pd(0) oxidative addition.

-

Site B (C5-Br): Ortho to the amino group. Less reactive.

Protocol Strategy: To maximize yield and selectivity, the amino group should often be protected (e.g., Acetyl or Boc) to prevent catalyst poisoning, although optimized ligand systems (e.g., XPhos, SPhos) allow coupling with the free amine.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C3

Target: Mono-arylation at the position para to the amine.

Reagents:

-

Substrate: (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)

(1.1 equiv) -

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) or Pd(PPh -